An In-depth Technical Guide to 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane
An In-depth Technical Guide to 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane
This technical guide provides a comprehensive overview of the core properties, synthesis, and safety information for 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane, a key intermediate in pharmaceutical manufacturing. The information is intended for researchers, scientists, and professionals in drug development.
Core Properties
2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane, identified with the CAS Registry Number 56718-70-8, is a chemical compound recognized for its role as a crucial intermediate in the synthesis of various pharmaceutical compounds, notably as an impurity of the beta-blocker Metoprolol.[1][2] Its structure features an oxirane ring, which imparts significant reactivity to the molecule.[2]
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane are summarized in the table below. This data is essential for its handling, application in synthesis, and for analytical purposes.
| Property | Value | Source |
| CAS Registry Number | 56718-70-8 | [3] |
| Molecular Formula | C₁₂H₁₆O₃ | [2][3][4] |
| Molecular Weight | 208.25 g/mol | [4] |
| IUPAC Name | 2-{[4-(2-methoxyethyl)phenoxy]methyl}oxirane | [3][5] |
| Synonyms | 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, Metoprolol Epoxide, Metoprolol Impurity 7 | [2] |
| Physical Form | Solid or Pale-yellow oil | [6] |
| Melting Point | 67-68 °C | [5] |
| Boiling Point | 300.6 ± 17.0 °C at 760 mmHg | [5] |
| Storage Temperature | Room temperature | [5] |
Synthesis and Reactivity
2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane is primarily synthesized through the reaction of 4-(2-methoxyethyl)phenol with an epihalohydrin, most commonly epichlorohydrin, in the presence of a base.[7] The resulting epoxide is a reactive intermediate due to the strained three-membered ring, making it susceptible to ring-opening reactions with nucleophiles.[8] This reactivity is harnessed in the subsequent synthesis of pharmaceuticals like Metoprolol.[7]
Experimental Protocol: Synthesis of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane
The following protocol outlines the laboratory-scale synthesis of the title compound.
Materials:
-
4-(2-methoxyethyl)phenol
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Epichlorohydrin
-
Round-bottom flask (RBF)
-
Stirrer
Procedure:
-
In a clean and dry round-bottom flask, weigh 0.5 g of 4-(2-methoxyethyl)phenol.
-
Add 20 mL of dimethylformamide (DMF) to the RBF and begin stirring the mixture.
-
After 5 to 10 minutes of stirring, add 0.4 g of potassium carbonate (K₂CO₃) to the reaction mixture.
-
Continue to stir the mixture slowly for 15 minutes to ensure thorough mixing.
-
Slowly add epichlorohydrin to the reaction mixture dropwise.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
Experimental Protocol: Synthesis of Metoprolol
This protocol details the use of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane as an intermediate in the synthesis of Metoprolol.
Materials:
-
2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane
-
Isopropylamine
-
Methanol (optional solvent)
-
Reaction vessel (pressure-rated if heating above the boiling point of isopropylamine)
-
Stirrer
-
Heating/Cooling system
Procedure:
-
Transfer the crude 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane to a suitable reaction vessel.
-
Add a large excess of isopropylamine if the reaction is performed without a solvent. Alternatively, use 3-5 equivalents of isopropylamine in a solvent such as methanol.[7]
-
If performing the reaction without a solvent, maintain the temperature below 15°C initially, then heat to 50-55°C.[7] If using methanol as a solvent, the reaction can be refluxed at approximately 80°C.[7]
-
Stir the reaction mixture until completion, which can be monitored by TLC.[7]
-
Upon completion, the reaction mixture contains the Metoprolol base.[7]
Experimental and logical relationship Visualizations
The following diagrams illustrate the synthesis workflow for 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane and its subsequent conversion to Metoprolol.
Caption: Synthesis workflow of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane and Metoprolol.
Biological Activity and Signaling Pathways
While 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane is a reactive molecule due to its epoxide group and has the potential to interact with biological systems, there is no specific information available in the reviewed literature detailing its involvement in any signaling pathways.[8] Its primary role in the context of drug development is as a synthetic intermediate and a process-related impurity.[1] Further research would be necessary to elucidate any specific biological activities or mechanisms of action.
Safety Information
2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane is classified as hazardous. It is known to cause skin irritation and serious eye irritation.[6] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area to avoid inhalation of any vapors.[6]
GHS Hazard Statements:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P264: Wash hands thoroughly after handling
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
References
- 1. rjptonline.org [rjptonline.org]
- 2. CAS 56718-70-8: 2-[[4-(2-Methoxyethyl)phenoxy]methyl]oxira… [cymitquimica.com]
- 3. ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane | C12H16O3 | CID 92515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane | 56718-70-8 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. Buy [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane | 66722-57-4 [smolecule.com]
